molecular formula C17H8Cl3N3O2S B407763 6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

Cat. No.: B407763
M. Wt: 424.7g/mol
InChI Key: BOHHRLSIRYDAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core substituted with a thiadiazole ring and dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound.

    Attachment of the Dichloroaniline Moiety: The final step involves the coupling of the dichloroaniline moiety to the thiadiazole ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them to amines or thiols, respectively.

    Substitution: The chlorine atoms on the dichloroaniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Material Science: It can be used in the development of organic semiconductors or as a building block for advanced materials with unique electronic properties.

    Biological Studies: The compound’s interactions with various biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler analog with similar structural features but lacking the thiadiazole and chromenone moieties.

    3,4-Dichloroaniline: Another analog with different chlorine substitution patterns.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring but with different substituents.

Uniqueness

6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is unique due to its combination of the chromenone core, thiadiazole ring, and dichloroaniline moiety

Properties

Molecular Formula

C17H8Cl3N3O2S

Molecular Weight

424.7g/mol

IUPAC Name

6-chloro-3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C17H8Cl3N3O2S/c18-9-2-4-14-8(5-9)6-11(16(24)25-14)15-22-23-17(26-15)21-13-3-1-10(19)7-12(13)20/h1-7H,(H,21,23)

InChI Key

BOHHRLSIRYDAAE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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